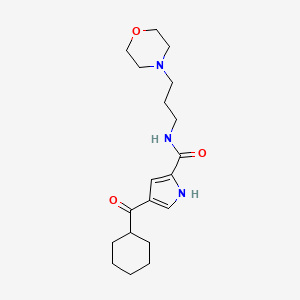

4-(cyclohexylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Cyclohexylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a cyclohexylcarbonyl group, a morpholinopropyl chain, and a pyrrole carboxamide core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclohexylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide typically involves a multi-step process:

Formation of the Pyrrole Core: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Cyclohexylcarbonyl Group: This step involves the acylation of the pyrrole ring using cyclohexanoyl chloride in the presence of a base such as triethylamine.

Attachment of the Morpholinopropyl Chain: The final step is the coupling of the morpholinopropyl group to the pyrrole carboxamide. This can be achieved through a nucleophilic substitution reaction using 3-chloropropylmorpholine and the pyrrole carboxamide intermediate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be optimized for scale, involving continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

4-(Cyclohexylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 4-(cyclohexylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide typically involves the reaction of pyrrole derivatives with cyclohexanecarbonyl chloride in the presence of morpholine. This compound is characterized by its pyrrole core, which is known for its diverse reactivity and ability to form stable complexes with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1/S phase transition, potentially through the inhibition of key enzymes involved in cell proliferation.

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against influenza viruses. Studies suggest that it may inhibit viral replication by disrupting the interaction between viral proteins essential for replication.

Study on Anticancer Effects

In a detailed study assessing the cytotoxic effects of this compound on various cancer cell lines, researchers observed significant antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin.

Study on Antiviral Efficacy

Another study focused on the compound's ability to inhibit influenza virus replication in vitro. The results indicated that it effectively reduced viral load in treated cells, suggesting potential as an antiviral agent.

Safety and Regulatory Status

Currently, this compound is classified as a research chemical and is not approved for medical use. It is intended solely for laboratory research purposes and should be handled according to safety protocols established for chemical compounds.

Mecanismo De Acción

The mechanism by which 4-(cyclohexylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity. The cyclohexylcarbonyl group and morpholinopropyl chain can influence the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Cyclohexylcarbonyl)-N-(2-morpholinoethyl)-1H-pyrrole-2-carboxamide

- 4-(Cyclohexylcarbonyl)-N-(4-morpholinobutyl)-1H-pyrrole-2-carboxamide

Uniqueness

Compared to similar compounds, 4-(cyclohexylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide offers a unique balance of hydrophobic and hydrophilic properties due to its cyclohexylcarbonyl and morpholinopropyl groups. This balance can enhance its solubility and interaction with biological targets, making it a valuable compound for research and development.

Actividad Biológica

4-(Cyclohexylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide, a synthetic organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C19H29N3O3 . Its structure features a pyrrole ring, a cyclohexylcarbonyl group, and a morpholinopropyl substituent, which are critical for its biological interactions.

Structural Features

| Component | Description |

|---|---|

| Pyrrole Ring | Core structure contributing to reactivity |

| Cyclohexylcarbonyl Group | Enhances lipophilicity and binding affinity |

| Morpholinopropyl Substituent | Imparts flexibility and potential receptor interactions |

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Studies have demonstrated that compounds structurally related to pyrrole-2-carboxamides can exhibit potent antimicrobial effects. For instance, derivatives of pyrrole-2-carboxamides have shown activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb) . The mechanism involves inhibition of the mycolic acid biosynthesis pathway through targeting the MmpL3 protein, crucial for Mtb viability.

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various in vitro studies. In one study, the compound was evaluated for its cytotoxic effects against several cancer cell lines. Results indicated that it possesses moderate to high cytotoxicity with low IC50 values, suggesting its efficacy in inhibiting cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure.

Key Findings from SAR Studies

- Substituent Size : Larger substituents on the pyrrole ring generally enhance antimicrobial potency. For example, replacing the cyclohexyl group with larger groups like adamantyl resulted in over a 100-fold increase in potency against Mtb .

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the phenyl or pyridyl substituents was found to improve activity significantly. Compounds with fluorophenyl moieties exhibited particularly potent antimicrobial properties .

- Cytotoxicity Profile : Compounds with lower minimum inhibitory concentrations (MICs) displayed favorable selectivity indices (SI), indicating a promising therapeutic window .

Case Study 1: Anti-Tuberculosis Activity

A study focused on the anti-tuberculosis activity of this compound revealed that it effectively inhibited Mtb strains with MIC values less than 0.016 µg/mL while maintaining low cytotoxicity against human cell lines (IC50 > 64 µg/mL) . This suggests strong potential as a lead compound in tuberculosis treatment.

Case Study 2: Cancer Cell Line Studies

In vitro assays conducted on various cancer cell lines demonstrated that this compound inhibited cell growth significantly at low concentrations. The results indicated that it could potentially serve as a scaffold for developing new anticancer agents .

Propiedades

IUPAC Name |

4-(cyclohexanecarbonyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O3/c23-18(15-5-2-1-3-6-15)16-13-17(21-14-16)19(24)20-7-4-8-22-9-11-25-12-10-22/h13-15,21H,1-12H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVLMIYCPDFXJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CNC(=C2)C(=O)NCCCN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.